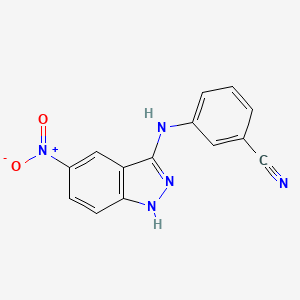

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(5-nitro-1H-indazol-3-yl)amino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5O2/c15-8-9-2-1-3-10(6-9)16-14-12-7-11(19(20)21)4-5-13(12)17-18-14/h1-7H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQNEQPELALUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 5 Nitro 1h Indazol 3 Yl Amino Benzonitrile

Retrosynthetic Analysis of 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most logical and common disconnection is at the C-N bond linking the indazole and benzonitrile (B105546) rings. This approach simplifies the molecule into two key synthons: a 5-nitro-1H-indazol-3-yl electrophile (or nucleophile) and a 3-aminobenzonitrile (B145674) nucleophile (or electrophile).

Primary Disconnection Strategy:

Path A: C-N Bond Formation via Nucleophilic Aromatic Substitution or Cross-Coupling: This is the most convergent approach. The disconnection leads to two primary precursors:

Precursor 1: A 3-substituted-5-nitro-1H-indazole, where the substituent is a good leaving group (e.g., halogen like Cl, Br). This component acts as the electrophile.

Precursor 2: 3-Aminobenzonitrile, which acts as the nucleophile. This strategy typically employs a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Based on established synthetic precedents for N-aryl indazole derivatives, Path A is the more robust and versatile strategy for laboratory-scale synthesis and research applications.

Optimized Synthetic Routes and Reaction Pathways

The optimal synthetic route to this compound is a multi-step process that begins with the synthesis of the key precursors, followed by a carefully controlled coupling reaction.

The success of the synthesis hinges on the efficient preparation of two key intermediates: 3-amino-5-nitro-1H-indazole (as a precursor to the halo-indazole) and 3-aminobenzonitrile.

Synthesis of 5-Nitro-1H-indazole Core:

The 5-nitro-1H-indazole scaffold can be synthesized via several established methods. One common route begins with the diazotization of 2-methyl-4-nitroaniline.

Route 1: From 2-Methyl-4-nitroaniline:

2-Methyl-4-nitroaniline is dissolved in acetic acid.

An aqueous solution of sodium nitrite (B80452) is added at a controlled temperature (0-25°C) to form the diazonium salt. chemicalbook.com

The intermediate undergoes intramolecular cyclization upon standing for an extended period (e.g., 72 hours) to yield 5-nitro-1H-indazole. chemicalbook.comorgsyn.org The crude product is often purified by recrystallization from a solvent like methanol. orgsyn.org

Route 2: From 2-Fluoro-5-nitrobenzaldehyde:

2-Fluoro-5-nitrobenzaldehyde is reacted with hydrazine (B178648) hydrate (B1144303) in a solvent such as DMF at room temperature. chemicalbook.com

The reaction proceeds via nucleophilic aromatic substitution of the fluorine atom, followed by cyclization to form the indazole ring.

Purification is typically achieved through extraction and concentration. chemicalbook.com

From 5-nitro-1H-indazole, a 3-halo derivative (e.g., 3-chloro-5-nitro-1H-indazole) can be prepared using standard halogenating agents, setting the stage for the cross-coupling reaction.

Synthesis of 3-Aminobenzonitrile:

3-Aminobenzonitrile is a commercially available reagent, but it can also be synthesized efficiently in the laboratory.

Route 1: Dehydration of 3-Aminobenzamide:

3-Aminobenzamide is heated with a dehydrating agent, such as thionyl chloride, in a solvent like toluene. chemicalbook.com

The reaction mixture is then subjected to hydrolysis to remove excess reagents.

The pH is adjusted to precipitate the product, which is then filtered and dried, yielding high-purity 3-aminobenzonitrile. chemicalbook.comguidechem.com

Route 2: Reduction of 3-Nitrobenzonitrile:

3-Nitrobenzonitrile is reduced using a variety of methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reduction with metals like iron powder in the presence of an acid like HCl. chemicalbook.com

The product is isolated after workup, which typically involves filtration and extraction.

The key step in forming the target molecule is the coupling of the 3-halo-5-nitro-1H-indazole with 3-aminobenzonitrile. The Buchwald-Hartwig amination is the reaction of choice for this transformation.

Reaction Parameters:

| Parameter | Typical Conditions | Purpose |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | The active Pd(0) species that facilitates the catalytic cycle. |

| Ligand | Xantphos, BINAP, or other bulky phosphine (B1218219) ligands | Stabilizes the palladium catalyst and promotes reductive elimination. |

| Base | Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) | Deprotonates the amine and facilitates the catalytic cycle. |

| Solvent | Anhydrous, aprotic solvents like Dioxane or Toluene | Provides a medium for the reaction to occur under inert conditions. |

| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the catalyst and reagents. |

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-5-nitro-1H-indazole.

Amine Coordination and Deprotonation: 3-Aminobenzonitrile coordinates to the palladium center, and the base removes a proton from the amine nitrogen.

Reductive Elimination: The C-N bond is formed as the desired product, this compound, is released, regenerating the Pd(0) catalyst.

After the coupling reaction, a systematic purification strategy is required to isolate the target compound with high purity.

Initial Workup: The reaction mixture is typically cooled, diluted with a solvent like ethyl acetate, and washed with water and brine to remove inorganic salts and water-soluble impurities. chemicalbook.com

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. guidechem.com

Chromatography: The crude product is then purified using column chromatography on silica (B1680970) gel. A gradient elution system, often using a mixture of nonpolar and polar solvents (e.g., petroleum ether/ethyl acetate or hexane/ethyl acetate), is employed to separate the product from unreacted starting materials and catalyst residues. guidechem.com

Recrystallization: For final purification to obtain a crystalline solid, the product can be recrystallized from a suitable solvent system, which is determined empirically.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis can significantly reduce its environmental impact. nih.gov

Atom Economy: The choice of a convergent cross-coupling reaction maximizes atom economy compared to a longer, linear synthesis.

Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents like dioxane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). In the synthesis of precursors, ionic liquids have been investigated as recyclable catalysts and solvents for the synthesis of benzonitriles, eliminating the need for metal salt catalysts and simplifying separation. rsc.orgresearchgate.net

Catalysis: The use of highly efficient palladium catalysts at low loadings minimizes metal waste. Research into recoverable and reusable catalysts is an active area that could be applied to this synthesis.

Process Intensification: Developing a "one-pot" synthesis, where precursors are formed and coupled in the same reaction vessel without intermediate isolation, can reduce solvent use, waste generation, and processing time. pharmtech.com

Energy Efficiency: Optimizing reaction temperatures and times, potentially through the use of microwave irradiation for the coupling step, can reduce energy consumption.

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis from a small laboratory scale to larger research production (grams to kilograms) presents several challenges. vnu.edu.vn

Reagent Sourcing and Cost: The cost and bulk availability of starting materials, particularly the substituted indazole precursor and the palladium catalyst/ligand system, become significant factors.

Thermal Safety: The nitration step in the synthesis of the indazole precursor is highly exothermic and requires careful temperature control and monitoring on a larger scale to prevent runaway reactions. The use of continuous flow reactors can mitigate these risks.

Catalyst Removal: Removing residual palladium from the final product to meet purity specifications is a critical challenge. It may require specialized purification techniques such as treatment with activated carbon, metal scavengers, or specialized filtration methods.

Purification Method: Large-scale column chromatography is often economically and practically prohibitive. The process must be optimized to yield a product that can be purified through crystallization, which is a more scalable and cost-effective method.

Waste Management: The handling and disposal of significant quantities of solvent and reagent waste must be managed in an environmentally responsible and cost-effective manner. Solvent recycling should be implemented wherever possible.

Structure Activity Relationship Sar Investigations of 3 5 Nitro 1h Indazol 3 Yl Amino Benzonitrile and Its Analogues

Design Principles for Structural Modifications of the 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile Core

The design of analogues based on the this compound scaffold follows several key principles aimed at systematically probing the chemical space around the core structure. These principles involve modifying three main components: the indazole moiety, the benzonitrile (B105546) functional group, and the amino linker connecting them. The overarching goal is to enhance interactions with the biological target, often through the strategic introduction of substituents that can modulate electronic properties, steric bulk, and hydrogen bonding capacity. bu.edu.egresearchgate.net The 1H-indazole-3-amine structure itself is recognized as an effective fragment for binding to the hinge region of kinases. nih.gov

The indazole ring is a primary site for structural modification to explore SAR. The nature and position of substituents on this bicyclic system can dramatically influence the compound's biological activity.

The nitro group at the C-5 position is a critical feature. Studies on various nitro-substituted indazoles have shown that the position of the nitro group significantly impacts activity. nih.gov For instance, placing a nitro group at the C-5 or C-6 position often results in measurable biological activity, whereas substitution at C-4 or C-7 can lead to weakly active or inactive compounds. nih.gov The 5-nitro substitution, as seen in the parent compound, is often associated with enhanced activity, potentially by inducing oxidative stress through bioreduction. nih.gov

Beyond the nitro group, other substitutions on the indazole ring have been investigated to fine-tune activity. For example, introducing fluorine atoms can have a profound effect. In one study on 3,5-disubstituted indazole derivatives, a 3,5-difluoro substituent on a C-5 phenyl ring resulted in superior anti-proliferative activity compared to mono-fluoro or non-fluorinated analogues, highlighting the importance of interpositional fluorine substituents. nih.gov Aromatic ring substitutions at the C-5 position have gained attention as a strategy to discover highly active and selective inhibitors. nih.gov

Methylation of the indazole ring nitrogen is another modification that can alter activity. While N-methylation can sometimes reduce the mutagenic activity of nitroheterocyclic compounds, in specific scaffolds, it can lead to a significant increase in potency. nih.gov

Table 1: Effect of Indazole Moiety Substitutions on Biological Activity

| Modification Site | Substituent | General Effect on Activity | Reference |

|---|---|---|---|

| C-5 | Nitro (NO₂) | Often critical for activity | nih.govnih.gov |

| C-4, C-7 | Nitro (NO₂) | Weak or no activity | nih.gov |

| C-5 (via Phenyl) | 3,5-Difluoro | Increased anti-proliferative activity | nih.gov |

| C-5 (via Phenyl) | 4-Fluoro | Moderate anti-proliferative activity | nih.gov |

The benzonitrile moiety serves as another key area for structural variation. The nitrile group (C≡N) is a versatile pharmacophore; it is metabolically robust and can act as a bioisostere for a carbonyl group, often functioning as a hydrogen bond acceptor. nih.gov Its placement on the aromatic ring is crucial for activity.

Modifications often involve altering the substitution pattern on the phenyl ring to which the nitrile is attached. Introducing substituents can modulate the electronic properties of the nitrile group and provide additional interaction points with the target protein. For example, the introduction of methyl or methoxy (B1213986) groups can be more favorable for activity than additional nitro groups. mdpi.com The position of these substituents is also critical; a meta-substituted nitro group on a 3-aryl ring was found to be more active than a para-substituted one in a series of coumarin (B35378) derivatives. mdpi.com

The nitrile group itself can be replaced with other functional groups to probe the necessity of its specific electronic and steric properties. However, such modifications must be considered carefully, as the nitrile's ability to participate in hydrogen bonding is often a key determinant of a compound's inhibitory potential. nih.gov In some contexts, cyanoquinolines and cyanopyridines have been used as potent bioisosteres that can form a direct hydrogen bond with a protein, replacing a water-mediated interaction and thereby increasing binding affinity. nih.gov

The amino group (-NH-) linking the indazole and benzonitrile rings is a crucial element that dictates the relative orientation of the two aromatic systems. Variations in this linker region can significantly impact the compound's conformational flexibility and ability to fit into a target's binding site.

One common strategy is to introduce different groups at the C-3 position of the indazole to act as linkers. For instance, incorporating active groups like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at this position has been explored to enhance solubility, bioavailability, and target engagement. nih.gov The length and rigidity of the linker can also be modulated. Replacing the simple amino bridge with a more complex or constrained system can lock the molecule into a more bioactive conformation. The use of a carbamate (B1207046) linker, for example, has been explored in designing prodrugs where the linker's cleavage activates the cytotoxic agent. sci-hub.box This demonstrates that the linker can be designed not just for structural support but also for functional roles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.gov

These models are typically built using a series of analogues with known activities. The process involves aligning the compounds and then calculating various molecular descriptors or fields (e.g., steric, electrostatic, hydrophobic) around them. nih.gov Statistical methods are then used to generate a mathematical equation that relates these fields to the observed biological activity.

For indazole-based inhibitors, QSAR studies have revealed that a combination of steric, electrostatic, and hydrophobic fields is often predictive of activity. nih.gov The resulting 3D contour maps from CoMFA and CoMSIA analyses provide a visual representation of the SAR. These maps highlight regions where:

Steric bulk is favored or disfavored: Green contours may indicate areas where bulky groups enhance activity, while yellow contours suggest that steric hindrance in that region is detrimental.

Electropositive or electronegative groups are preferred: Blue contours can show where positive charges increase activity, while red contours indicate regions where negative charges are beneficial.

Hydrophobic or hydrophilic properties are important: Yellow or orange contours might highlight areas where hydrophobic groups improve activity, whereas white or purple contours could indicate a preference for hydrophilic groups.

These models serve as powerful predictive tools. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. dovepress.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target and trigger a biological response. bu.edu.egdovepress.com

For a series of active analogues of this compound, a pharmacophore model can be generated by identifying the common chemical features shared by the most potent molecules. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Groups (HY)

Positive/Negative Ionizable centers

Once developed, the pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify new molecules that possess the required features in the correct spatial arrangement. dovepress.comnih.gov For indazole-based compounds, pharmacophore models often highlight the importance of the indazole nitrogen as a hydrogen bond donor or acceptor, the aromatic nature of the rings for π-π stacking interactions, and specific regions where hydrophobic or hydrogen-bonding substituents can enhance affinity. nih.govnih.gov This approach allows for the rational optimization of the lead compound by ensuring that new modifications align with the identified essential pharmacophoric features. bu.edu.egresearchgate.net

Molecular and Cellular Mechanisms of Action of 3 5 Nitro 1h Indazol 3 Yl Amino Benzonitrile

Identification of Putative Biological Targets and Pathways

The biological targets of 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile are likely dictated by its hybrid structure. The 3-aminoindazole core is a well-established pharmacophore known for interacting with protein kinases, while the 5-nitro group is often associated with bio-reductive activation and the induction of oxidative stress, particularly in antimicrobial and antiparasitic contexts.

Enzyme Inhibition and Activation Studies

The 5-nitro group on the indazole ring is a key feature in several biologically active compounds. In pathogens such as Trypanosoma cruzi, the causative agent of Chagas disease, the mechanism of action for 5-nitroindazole (B105863) derivatives is linked to the generation of reactive oxygen species (ROS). mdpi.com This process is believed to be initiated by the enzymatic reduction of the nitro group by nitroreductases (NTRs) within the parasite, leading to oxidative stress and subsequent cell death. mdpi.com Molecular modeling studies of related 3-chloro-6-nitro-1H-indazole derivatives have also suggested that enzymes like trypanothione (B104310) reductase could be potential targets. tandfonline.com Therefore, it is plausible that this compound could function as a substrate for nitroreductases, leading to its activation and subsequent inhibitory effects on parasitic viability.

Receptor Binding and Modulation Assays

While the primary targets for the core scaffolds of this compound appear to be enzymes, various indazole derivatives have been investigated for their ability to bind to G-protein coupled receptors. For instance, different fused tricyclic pyrazole (B372694) (indazole) derivatives have been studied as high-affinity ligands for the human dopamine (B1211576) D4 receptor and as cannabinoid-2 receptor ligands. nih.gov However, specific receptor binding and modulation assays for this compound are not prominently described in the existing scientific literature, with kinase inhibition being the more extensively documented activity for the 3-aminoindazole scaffold.

Protein-Ligand Interaction Profiling (e.g., Kinases, PDEs)

The 3-aminoindazole moiety is a privileged scaffold in medicinal chemistry, recognized as an effective "hinge-binding" fragment that interacts with the ATP-binding site of various protein kinases. nih.govnih.gov This interaction is a hallmark of many kinase inhibitors used in oncology. google.com A wide array of 3-aminoindazole analogues have been shown to potently inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation. nih.govresearchgate.net

Extensive research has demonstrated that derivatives of this scaffold can inhibit a spectrum of kinases, often with high potency. This includes key enzymes in cancer progression such as KDR, FLT3, cKIT, and PDGFRα. nih.govnih.gov Furthermore, other indazole-based compounds have been developed as potent inhibitors of mitotic kinases like TTK, which are essential for cell cycle regulation. nih.gov The benzonitrile (B105546) group's nitrile pharmacophore can also contribute to binding, often acting as a hydrogen bond acceptor that mimics interactions of a carbonyl group within the kinase active site. nih.gov Additionally, some indazole compounds have been explored as inhibitors of phosphodiesterase 4 (PDE4). nih.gov

| Compound Class/Example | Target Kinase(s) | Reported Potency (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα (T674M mutant) | Single-digit nanomolar EC₅₀ | nih.gov |

| ABT-869 (3-Aminoindazole derivative) | KDR, cKIT, FLT3 | Potent RTK inhibitor | researchgate.net |

| CFI-400936 (Indazole derivative) | TTK (mitotic kinase) | IC₅₀ = 3.6 nM | nih.gov |

| General 3-Aminoindazoles | KDR, FLT3, cKIT | High predictive accuracy in activity models | nih.gov |

Cellular Pathway Modulation and Signal Transduction Analysis

The putative interactions of this compound with molecular targets like kinases and nitroreductases are expected to translate into significant modulation of cellular signaling pathways, ultimately affecting cell fate.

Effects on Cell Growth, Proliferation, and Viability in Research Models

Consistent with their role as kinase inhibitors, 3-aminoindazole derivatives exhibit potent antiproliferative activity across a wide range of human cancer cell lines. nih.govnih.gov For example, certain substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides inhibit cell growth with GI₅₀ values in the low micromolar to nanomolar range in leukemia, colon, and melanoma cell lines. nih.gov Mechanistically, this antiproliferative effect has been linked to the induction of cell cycle arrest, with compounds causing a marked increase of cells in the G0-G1 phase. nih.gov

Separately, 5-nitroindazole derivatives have demonstrated moderate antineoplastic activity against cell lines such as the TK-10 (renal) and HT-29 (colon) cancer lines. nih.govresearchgate.net The combination of these two pharmacophores in one molecule suggests a potential for potent effects on cancer cell viability.

| Compound Class/Example | Cell Line(s) | Effect/Potency | Reference |

|---|---|---|---|

| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | IC₅₀ = 5.15 µM | nih.gov |

| 3-amino-N-phenyl-1H-indazole-1-carboxamide (1c) | NCI 60-cell line panel | Mean GI₅₀ = 1.90 µM | nih.gov |

| 5-nitroindazole derivatives | TK-10 (renal), HT-29 (colon) | Moderate antineoplastic activity | nih.govresearchgate.net |

| 6-Nitro-benzo[g]indazole derivatives | NCI-H460 (lung carcinoma) | IC₅₀ = 5–15 μM | nih.gov |

Gene Expression and Proteomics Investigations

The downstream effects of treatment with compounds related to this compound point toward the induction of programmed cell death, or apoptosis. For 5-nitro-based compounds, the mechanism involves the generation of ROS, which can damage mitochondria and trigger the apoptotic cascade. mdpi.com For 3-aminoindazole derivatives, the inhibition of critical survival kinases can also lead to apoptosis. One study on a 1H-indazole-3-amine derivative showed that it affects apoptosis and the cell cycle by potentially inhibiting anti-apoptotic Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov

Proteomic analyses of cells treated with other kinase inhibitors have shown significant changes in proteins involved in key metabolic pathways, including carbohydrate and energy metabolism, as well as biotransformation and apoptosis. nih.gov It is therefore likely that this compound would alter the expression of genes and proteins associated with cell cycle control, DNA repair, and apoptosis in sensitive cell lines.

Information regarding the molecular and cellular mechanisms of action of this compound is not available in the public domain.

Extensive searches for specific in vitro cellular model studies, including cell cycle analysis, apoptosis assays, kinase inhibition profiles, and signaling pathway modulation for the chemical compound this compound, did not yield any specific research findings.

General information on the broader class of indazole derivatives suggests potential biological activities, such as antiproliferative and antimicrobial effects. Some compounds within this class have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. However, no detailed mechanistic data or dedicated research articles focusing on this compound could be identified.

Therefore, the requested article section with detailed research findings and data tables on the mechanistic insights from in vitro cellular models for this specific compound cannot be generated at this time due to the absence of relevant scientific literature.

Preclinical in Vitro and in Vivo Pharmacological Profiling of 3 5 Nitro 1h Indazol 3 Yl Amino Benzonitrile

In Vitro Efficacy Studies in Relevant Biological Systems

No specific information was found regarding the in vitro efficacy of 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile.

Cell-Based Assays for Biological Activity

Detailed results from cell-based assays investigating the biological activity of this compound are not available in the public domain.

High-Throughput Screening (HTS) and Hit Validation

There is no information available to suggest that this compound has been identified as a hit from a high-throughput screening campaign or has undergone subsequent hit validation studies.

In Vivo Proof-of-Concept Studies in Animal Models (Excluding Human Clinical Data)

No in vivo studies in animal models for the purpose of proof-of-concept or efficacy assessment for this compound have been reported in the available literature.

Preclinical Disease Models and Efficacy Assessment

Data on the evaluation of this compound in any preclinical disease models, and any corresponding efficacy assessments, could not be located.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations

There are no available preclinical data on the pharmacokinetic or pharmacodynamic properties of this compound.

Specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any preclinical species have not been published.

Preclinical Metabolite Identification and Profiling

The preclinical assessment of a new chemical entity such as this compound would involve a thorough investigation of its metabolic fate, both in vitro and in vivo. These studies are crucial for understanding the compound's biotransformation, identifying potentially active or toxic metabolites, and elucidating its clearance mechanisms.

In Vitro Metabolism: Initial metabolic profiling is typically conducted using in vitro systems. For a compound with the structural features of this compound, this would likely involve incubations with liver microsomes, hepatocytes, and other subcellular fractions from various species, including human, to identify metabolic pathways. Key metabolic reactions that could be anticipated for this compound include:

Reduction of the nitro group: The nitro group on the indazole ring is a likely site for metabolic reduction to a nitroso, hydroxylamino, and ultimately an amino group. This biotransformation can significantly alter the pharmacological and toxicological properties of the compound.

Hydroxylation of aromatic rings: The benzonitrile (B105546) and indazole rings are susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

Hydrolysis of the nitrile group: The benzonitrile moiety could potentially undergo hydrolysis to form a corresponding carboxylic acid metabolite.

Conjugation reactions: Primary metabolites with functional groups like hydroxyl or amino moieties can undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

In Vivo Metabolism: Following in vitro studies, in vivo metabolite profiling would be performed in preclinical species. This involves the administration of the compound to laboratory animals and subsequent analysis of biological matrices such as plasma, urine, and feces to identify the metabolites formed under physiological conditions. The data generated from these studies would provide a comprehensive picture of the compound's metabolic disposition.

Table 1: Potential Metabolites of this compound

| Potential Metabolite | Metabolic Reaction |

|---|---|

| 3-((5-Amino-1H-indazol-3-yl)amino)benzonitrile | Reduction of the nitro group |

| Hydroxylated derivatives | Aromatic hydroxylation on the indazole or benzonitrile ring |

| 3-((5-Nitro-1H-indazol-3-yl)amino)benzoic acid | Hydrolysis of the nitrile group |

Target Engagement and Biomarker Studies in Preclinical Models

To assess the pharmacological activity of this compound, preclinical studies would need to confirm its interaction with its intended biological target and identify relevant biomarkers to monitor its effects.

Target Engagement: The specific molecular target of this compound is not publicly documented. However, compounds with the 3-aminoindazole scaffold have been investigated as inhibitors of various protein kinases. To confirm target engagement, researchers would typically employ a range of biochemical and cellular assays. These could include:

Biochemical assays: Measuring the direct inhibition of the purified target protein's activity in vitro.

Cellular thermal shift assays (CETSA): Assessing the binding of the compound to its target in intact cells.

Target phosphorylation assays: In the case of a kinase inhibitor, measuring the phosphorylation status of the target kinase or its downstream substrates in cells or tissues following compound treatment.

Biomarker Studies: The identification of pharmacodynamic biomarkers is essential to demonstrate that the compound is modulating its target in a physiologically relevant manner in preclinical models. The choice of biomarkers would be entirely dependent on the compound's molecular target and its associated signaling pathway. For instance, if the compound were a kinase inhibitor, relevant biomarkers might include:

Phosphorylation levels of downstream proteins: Measuring changes in the phosphorylation of proteins that are known substrates of the target kinase.

Gene expression changes: Analyzing the expression of genes that are regulated by the signaling pathway in which the target is involved.

Cellular responses: Assessing cellular outcomes such as proliferation, apoptosis, or differentiation that are modulated by the target's activity.

These biomarker studies would be conducted in appropriate cell-based models and subsequently validated in animal models of disease to establish a relationship between target engagement and therapeutic efficacy.

Table 2: General Approaches for Preclinical Target Engagement and Biomarker Analysis

| Analysis Type | Methodology | Purpose |

|---|---|---|

| Target Engagement | Cellular Thermal Shift Assay (CETSA), Western Blot for p-target | To confirm direct binding and inhibition of the molecular target in a cellular context. |

| Proximal Biomarker | Western Blot for p-substrate, ELISA | To measure the modulation of the target's immediate downstream signaling partners. |

Computational Chemistry and Molecular Modeling Studies of 3 5 Nitro 1h Indazol 3 Yl Amino Benzonitrile

Molecular Docking and Dynamics Simulations with Putative Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing a more detailed understanding of the stability and dynamics of the ligand-protein interaction.

In studies involving derivatives of the 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile scaffold, such as 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, molecular docking has been utilized to investigate their binding to various putative biological targets, including cancer-related proteins. researchgate.net For instance, docking studies have been performed to understand the interactions of these compounds within the binding sites of target proteins, which is crucial for their potential anticancer activity. researchgate.net

Molecular dynamics simulations have further been employed to assess the stability of the ligand-protein complexes formed by these indazole derivatives. researchgate.net These simulations, often run for nanoseconds, provide insights into the conformational changes of both the ligand and the protein upon binding and can help to validate the docking poses. The stability of these complexes is a key indicator of the potential efficacy of the compound. researchgate.net For example, consistent and robust binding of the most potent compounds within the active sites of their target proteins has been demonstrated through MD simulations. researchgate.netresearchgate.net

The following table summarizes the key applications of molecular docking and dynamics simulations for compounds related to the this compound scaffold:

| Computational Technique | Application | Key Findings |

| Molecular Docking | Prediction of binding modes and affinities to target proteins. | Identification of key interactions between the indazole scaffold and amino acid residues in the active site. |

| Molecular Dynamics (MD) Simulations | Assessment of the stability and dynamics of ligand-protein complexes over time. | Confirmation of stable binding of potent compounds within the target's binding pocket. researchgate.netresearchgate.net |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization for Derivatives

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profiles. In silico ADMET prediction tools are used to assess these properties at an early stage of drug discovery, helping to identify and optimize compounds with favorable drug-like characteristics.

For derivatives of this compound, computational models have been used to predict a range of ADMET properties. researchgate.net These predictions are based on the chemical structure of the compounds and can include parameters such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity.

For example, in silico studies on related heterocyclic compounds have been performed to evaluate their drug-likeness based on Lipinski's rule of five and other physicochemical parameters. sciencescholar.us The prediction of ADMET properties helps in the early identification of potential liabilities that could lead to failure in later stages of drug development. This information can then be used to guide the chemical synthesis of new derivatives with improved ADMET profiles. For instance, modifications to the core scaffold can be made to enhance solubility or reduce potential toxicity.

A summary of in silico ADMET predictions for related indazole derivatives is presented below:

| ADMET Property | Prediction | Implication for Drug Development |

| Absorption | Prediction of human intestinal absorption and oral bioavailability. | Guides the selection of compounds with good potential for oral administration. |

| Distribution | Prediction of plasma protein binding and blood-brain barrier penetration. | Informs about the potential distribution of the compound in the body. |

| Metabolism | Prediction of inhibition or induction of cytochrome P450 enzymes. | Helps to anticipate potential drug-drug interactions. |

| Excretion | Prediction of the route of elimination from the body. | Provides insights into the compound's half-life. |

| Toxicity | Prediction of potential toxicities such as mutagenicity (Ames test) and carcinogenicity. | Early identification of safety concerns to guide compound optimization. alliedacademies.org |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For scaffolds related to this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. nih.gov These studies generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of compounds with a common scaffold and a range of biological activities is selected.

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common substructure.

Descriptor Calculation: Molecular descriptors representing various physicochemical properties are calculated.

Model Generation and Validation: Statistical methods are used to generate the QSAR equation, which is then rigorously validated to ensure its predictive power.

The insights gained from QSAR models can be invaluable for the rational design of new derivatives with enhanced biological activity. nih.gov For example, if a QSAR model indicates that a bulky, electron-withdrawing group at a specific position is beneficial for activity, medicinal chemists can synthesize new compounds with these features.

Virtual Screening and Lead Discovery based on this compound Scaffold

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening.

The this compound scaffold can serve as a starting point for virtual screening campaigns to discover new lead compounds. In a typical structure-based virtual screening workflow, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity. The top-ranking compounds are then selected for experimental testing.

For instance, virtual screening approaches have been successfully used to identify potent inhibitors from large compound databases for various targets using scaffolds that are structurally related to the indazole core. alliedacademies.org The process generally involves several stages of filtering and docking with increasing levels of precision, such as high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) docking. alliedacademies.org

The steps in a typical virtual screening campaign based on the this compound scaffold would include:

Target Selection and Preparation: A biologically relevant protein target is chosen, and its 3D structure is prepared for docking.

Compound Library Preparation: A large database of chemical compounds is prepared for screening.

Docking and Scoring: The compound library is docked into the active site of the target, and a scoring function is used to estimate the binding affinity.

Hit Selection and Experimental Validation: The top-scoring compounds are selected as "hits" and are then tested experimentally to confirm their biological activity.

Through these computational approaches, the this compound scaffold can be effectively utilized as a template for the discovery and optimization of novel therapeutic agents.

Future Research Directions and Potential Applications in Biomedical Science

Emerging Therapeutic Areas for Indazole-Benzonitrile Derivatives

The unique structural features of indazole-benzonitrile derivatives make them privileged scaffolds for interacting with various biological targets. Research has illuminated their potential across several key disease areas, with oncology, neurodegeneration, and inflammatory conditions being particularly prominent.

Oncology: The application of indazole derivatives as anti-cancer agents is a major focus of current research. nih.govrsc.org These compounds often function as protein kinase inhibitors, which are crucial for regulating cell signaling pathways that, when dysregulated, can lead to cancer. nih.gov Overexpression of kinases like Aurora kinases, for example, is observed in numerous cancers, making them important therapeutic targets. nih.gov Indazole derivatives have been developed as inhibitors for a range of kinases and other cancer-related targets. nih.govnih.gov

Kinase Inhibition: Indazole-based compounds have been identified as potent inhibitors of various kinases, including Tyrosine Kinases, Serine/Threonine Kinases, and Aurora Kinases. nih.gov Specific examples include inhibitors of Fibroblast Growth Factor Receptor (FGFR), FMS-like tyrosine kinase 3 (FLT3), and extracellular signal-regulated kinase (ERK1/2). nih.govnih.govmdpi.com

Other Anticancer Mechanisms: Beyond kinase inhibition, these derivatives are being investigated as inhibitors of targets like Indoleamine-2,3-dioxygenase1 (IDO1), Proviral integration site MuLV (Pim) kinases, and Hypoxia-inducible factor-1 (HIF-1). nih.gov Some derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, inducing apoptosis (programmed cell death) and inhibiting tumor growth in preclinical models. rsc.org

Neurodegenerative Disorders: Emerging evidence suggests that indazole derivatives could play a role in treating complex neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov Their mechanisms in this context often involve modulating pathways related to protein aggregation and neuronal cell death.

Parkinson's Disease: Certain indazole derivatives have been shown to exert neuroprotective effects by inhibiting the hyperphosphorylation of the tau protein, a process linked to dopaminergic neuronal loss in Parkinson's disease. nih.gov For instance, the derivative 6-amino-1-methyl-indazole (AMI) was found to preserve dopaminergic neurons and improve behavioral symptoms in animal models of the disease. nih.gov Other research has focused on developing isoform-selective JNK3 inhibitors, as this kinase is implicated in neurodegeneration. nih.gov

Alzheimer's Disease: In the context of Alzheimer's, research has explored indazole derivatives as selective inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. researchgate.net Some of these compounds have also shown neuroprotective effects against β-amyloid-induced cell death. researchgate.net

Inflammatory and Metabolic Diseases: Indazole derivatives possess significant anti-inflammatory properties, making them candidates for a range of inflammatory conditions. researchgate.netnih.gov Their potential also extends to metabolic disorders.

Anti-inflammatory Activity: Studies have shown that indazole compounds can inhibit carrageenan-induced paw edema, a common model for acute inflammation. nih.gov The proposed mechanisms include the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govmdpi.com

Metabolic and Cardiovascular Conditions: Researchers have identified indazole derivatives that act as dual angiotensin II type 1 (AT1) receptor antagonists and partial peroxisome proliferator-activated receptor-γ (PPARγ) agonists, suggesting potential applications in treating hypertension and insulin (B600854) resistance. nih.gov Additionally, novel indazole derivatives have been discovered as potent glucagon (B607659) receptor (GCGR) antagonists, which could be used for the treatment of type II diabetes. nih.gov

| Therapeutic Area | Biological Target/Mechanism | Potential Application | Reference |

|---|---|---|---|

| Oncology | Protein Kinase Inhibition (e.g., Aurora, FGFR, FLT3) | Lung, Breast, Colon, Prostate Cancer | nih.govnih.govnih.gov |

| Oncology | IDO1, Pim Kinase, HIF-1 Inhibition | Various Cancers | nih.gov |

| Neurodegeneration | Tau Phosphorylation Inhibition | Parkinson's Disease | nih.gov |

| Neurodegeneration | JNK3 Inhibition | Parkinson's Disease | nih.gov |

| Neurodegeneration | Butyrylcholinesterase (BChE) Inhibition | Alzheimer's Disease | researchgate.net |

| Inflammation | COX-2, TNF-α, IL-1β Inhibition | Inflammatory Disorders | nih.govmdpi.com |

| Metabolic/Cardiovascular | Dual AT1 Antagonist / PPARγ Agonist | Hypertension, Insulin Resistance | nih.gov |

| Metabolic Disease | Glucagon Receptor (GCGR) Antagonist | Type II Diabetes | nih.gov |

Strategies for Lead Optimization and Analogue Development

Transforming a promising "hit" compound like 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile into a viable drug candidate requires a meticulous process of lead optimization. This involves systematically modifying the molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. researchgate.net Several key strategies are employed in the development of indazole-based therapeutics.

Structure-Activity Relationship (SAR) Studies: SAR is a cornerstone of medicinal chemistry where the impact of specific structural modifications on the biological activity of a compound is systematically evaluated. acs.org For indazole derivatives, this involves synthesizing analogues with substitutions at various positions of the indazole core (e.g., C4, C5, C6, C7) and the attached benzonitrile (B105546) ring to determine which chemical groups enhance target binding and cellular activity. acs.org

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, rational design approaches can be used. nih.gov Techniques like molecular docking allow chemists to computationally model how different analogues fit into the target's active site, predicting which modifications will improve binding affinity and selectivity. mdpi.comnih.gov This strategy has been used to optimize indazole derivatives as potent FLT3 inhibitors. nih.gov

Scaffold Hopping: This strategy involves replacing the central molecular core (the scaffold) with a structurally different one while retaining the original's key binding interactions. This can lead to new chemical series with improved properties, such as better patentability or pharmacokinetics. This approach has been successfully used to discover novel indazole-based glucagon receptor antagonists from different lead compounds. nih.gov

Fragment-Based Lead Discovery (FBLD): FBLD starts with identifying small, low-molecular-weight chemical fragments that bind weakly to the target. researchgate.net These fragments are then grown or linked together to produce a more potent lead compound. This method offers an efficient way to explore chemical space and has been used to generate novel lead candidates for various drug discovery programs. researchgate.net

Pharmacophore Hybridization: This approach involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. The goal is to create a compound with a dual mechanism of action or synergistic effects. For example, combining the indazole scaffold with a sulfonamide moiety has been explored to enhance medicinal potential. mdpi.com

| Strategy | Description | Objective | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to observe effects on biological activity. | Improve potency, selectivity, and understand binding requirements. | nih.govacs.org |

| Structure-Based Drug Design | Utilizing the 3D structure of the target protein to design inhibitors with improved binding. | Enhance affinity and selectivity through rational design. | nih.gov |

| Scaffold Hopping | Replacing the core molecular structure with a different one while maintaining key interactions. | Discover novel chemical series with improved properties (e.g., PK/PD, IP). | nih.gov |

| Fragment-Based Lead Discovery (FBLD) | Building lead compounds from small, low-affinity fragments. | Efficiently explore chemical space and generate novel leads. | researchgate.net |

| Pharmacophore Hybridization | Combining distinct structural motifs into a single molecule. | Achieve dual-action or synergistic therapeutic effects. | mdpi.commdpi.com |

Collaborative Opportunities in Chemical Biology, Drug Discovery, and Related Fields

The journey of a chemical compound from laboratory discovery to clinical application is a complex, multidisciplinary endeavor that thrives on collaboration. nih.gov For a promising class of molecules like indazole-benzonitrile derivatives, partnerships between academia, industry, and specialized research centers are essential for accelerating progress.

Breakthroughs in the life sciences often arise from the complementary expertise of academic and industrial research. nih.gov Academic labs can delve deeply into fundamental biological mechanisms and explore novel scientific avenues, while industry provides the goal-oriented focus and resources necessary for drug development, including toxicology, formulation, and clinical trials. researchgate.net

Key areas for collaboration include:

Development of Chemical Probes: Potent and selective indazole-benzonitrile derivatives can be developed into chemical probes. researchgate.net These tools, often labeled with fluorescent tags or biotin, are invaluable for academic researchers studying complex biological pathways. They can be used for target identification and validation, mechanistic studies, and establishing biomarkers to confirm that a drug is engaging its target in living systems. researchgate.net

Target Deconvolution and Mechanism of Action Studies: While a compound may show promising activity in a cellular assay, its precise molecular target(s) may not be fully known. Collaborative efforts using techniques like proteomics, genomics, and advanced bio-imaging can elucidate the mechanism of action, which is critical for further development and for predicting potential side effects.

Open Innovation and Consortia: Pre-competitive collaborations, where multiple academic and industrial partners share data and resources to tackle fundamental challenges in drug discovery, can be highly effective. Such consortia can create shared libraries of compounds, develop standardized assays, and collectively address challenges in areas like predictive toxicology or biomarker discovery.

Translational Research Partnerships: Bridging the "valley of death" between basic discovery and clinical testing is a major hurdle. Partnerships focused on translational research, often involving academic medical centers, can facilitate the preclinical development (e.g., advanced animal models, IND-enabling studies) required to move a lead compound like an optimized indazole-benzonitrile derivative into human trials.

Ultimately, the successful development of new therapeutics based on the this compound scaffold will depend on a robust ecosystem of collaboration, integrating the innovative spirit of academic science with the developmental expertise of the pharmaceutical industry. nih.govresearchgate.net

Q & A

Q. Optimization Table :

| Step | Parameter | Typical Range | Impact on Yield |

|---|---|---|---|

| Nitro reduction | Catalyst (Raney Ni) | 5–15 mol% | Higher loading accelerates reduction but may increase side reactions |

| Coupling | Solvent (toluene vs. DMF) | Toluene preferred | Polar solvents lower Pd catalyst efficiency |

| Cyclization | Temperature | 80–120°C | Higher temps improve ring closure but risk decomposition |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, CDCl₃) identifies proton environments (e.g., indazole NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and confirms substitution patterns. Nitro and cyano groups cause deshielding in adjacent carbons .

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves molecular geometry. SHELXL refines anisotropic displacement parameters, while SHELXD/SHELXE assist in phase determination for twinned or low-resolution datasets .

Advanced: How can researchers address low yields during the nitro-to-amine reduction step?

Answer:

Low yields often stem from incomplete reduction or over-reduction. Strategies include:

- Catalyst screening : Test alternatives to Raney nickel (e.g., Pd/C or PtO₂ under H₂ atmosphere) .

- Solvent optimization : Use polar aprotic solvents (DMF) to stabilize intermediates, but avoid prolonged heating to prevent decomposition.

- Additives : Introduce NH₄Cl or acetic acid to protonate intermediates and suppress side reactions.

Q. Example Workflow :

Run TLC every 2 hours to monitor reaction progress.

Isolate intermediates via column chromatography (silica gel, hexane/EtOAc).

Characterize by FT-IR to confirm disappearance of NO₂ peaks (~1520 cm⁻¹).

Advanced: How to resolve discrepancies in X-ray crystallography data (e.g., twinning or poor refinement metrics)?

Answer:

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Software Tools :

- Validation : Cross-check R-factors (R₁ < 0.05) and electron-density maps (e.g., omit maps for ambiguous regions) .

Methodological: What computational strategies predict binding affinity to biological targets (e.g., kinases or receptors)?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., methionyl-tRNA synthetase). Key residues (Asp72, Tyr258) may form hydrogen bonds with the nitro and cyano groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models : Correlate substituent effects (e.g., nitro position) with IC₅₀ values from enzyme assays.

Safety: What precautions are essential when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate nitrile-containing waste in sealed containers for incineration by licensed facilities .

Advanced: How to analyze conflicting biological activity data across structural analogs?

Answer:

- Meta-Analysis : Compare IC₅₀ values for indazole derivatives (e.g., 5-amino vs. 5-nitro substitutions) using public databases (ChEMBL).

- Structural Overlays : Superpose crystal structures (Mercury software) to identify critical binding motifs (e.g., planar indazole vs. bent conformers) .

- SAR Tables :

| Substituent | Target | IC₅₀ (nM) | Notes |

|---|---|---|---|

| 5-NO₂ | Kinase A | 120 | High selectivity |

| 5-NH₂ | Kinase B | 450 | Reduced potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.